molecular formula C16H11N3O7 B10890606 (5E)-2,6-dihydroxy-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}pyrimidin-4(5H)-one

(5E)-2,6-dihydroxy-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}pyrimidin-4(5H)-one

Cat. No.: B10890606
M. Wt: 357.27 g/mol
InChI Key: AWUCTWQRYYXBKR-UHFFFAOYSA-N
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Description

5-{[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that combines a pyrimidinetrione core with a methoxy-nitrophenyl and furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 5-(2-methoxy-5-nitrophenyl)-2-furylmethanol with barbituric acid under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the methoxy group, followed by the addition of the desired electrophile.

Major Products

    Oxidation: Formation of 5-{[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE.

    Reduction: Formation of 5-{[5-(2-METHOXY-5-AMINOPHENYL)-2-FURYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-{[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 5-{[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but with a different substitution pattern on the phenyl ring.

    5-{[5-(2-Nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but lacks the methoxy group.

Uniqueness

5-{[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H11N3O7

Molecular Weight

357.27 g/mol

IUPAC Name

5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H11N3O7/c1-25-12-4-2-8(19(23)24)6-10(12)13-5-3-9(26-13)7-11-14(20)17-16(22)18-15(11)21/h2-7H,1H3,(H2,17,18,20,21,22)

InChI Key

AWUCTWQRYYXBKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

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